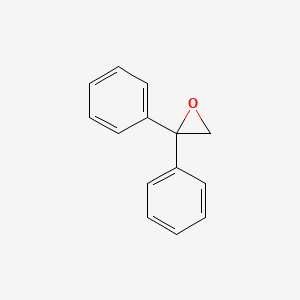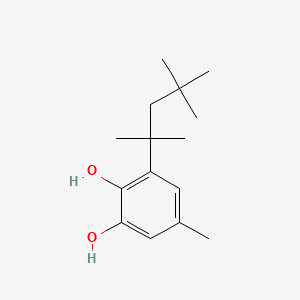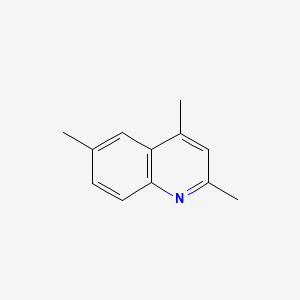
3-(4-氨基苯基)丙酸
概述
描述
4-氨基氢化肉桂酸,也称为3-(4-氨基苯基)丙酸,是一种属于苯丙酸类有机化合物。它具有一个与丙酸共轭的苯环,以及一个连接到苯环上的氨基。
科学研究应用
4-氨基氢化肉桂酸具有广泛的科学研究应用,包括:
化学: 它被用作合成高性能生物聚合物(如聚酰胺和聚酰亚胺)的结构单元。
作用机制
4-氨基氢化肉桂酸的作用机制涉及它与各种分子靶标的相互作用。例如,它可以作为亲核试剂,与亲电试剂(如羰基化合物和醛)相互作用。 这种相互作用会导致席夫碱和其他衍生物的形成,这些衍生物表现出独特的化学和生物学性质 .
与相似化合物的比较
4-氨基氢化肉桂酸可以与其他类似化合物进行比较,例如:
生化分析
Biochemical Properties
3-(4-Aminophenyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in peptide synthesis, such as those in the solution phase peptide synthesis reaction . The nature of these interactions often involves the formation of hydrogen bonds and electrostatic interactions, which can alter the conformation and activity of the target biomolecules.
Cellular Effects
The effects of 3-(4-Aminophenyl)propanoic acid on cellular processes are diverse. It has been shown to influence cell viability, particularly in liver cells such as THLE-2 and HEP-G2 cells . The compound induces a dose-dependent reduction in cell viability, with HEP-G2 cells exhibiting higher viability compared to THLE-2 cells. This suggests that 3-(4-Aminophenyl)propanoic acid may affect cell signaling pathways, gene expression, and cellular metabolism, leading to cytotoxic effects.
Molecular Mechanism
At the molecular level, 3-(4-Aminophenyl)propanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to interact with enzymes involved in peptide synthesis . These interactions can result in changes in gene expression and subsequent alterations in cellular function. The binding interactions often involve hydrogen bonds and electrostatic forces, which stabilize the complex and modulate the activity of the target enzyme.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(4-Aminophenyl)propanoic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. The compound has been reported to have a melting point of 133-137°C , indicating its stability under standard laboratory conditions. Its effects on cellular function may change over time, depending on factors such as concentration, exposure duration, and environmental conditions. Long-term studies are necessary to elucidate the temporal effects of 3-(4-Aminophenyl)propanoic acid on cellular processes.
Dosage Effects in Animal Models
The effects of 3-(4-Aminophenyl)propanoic acid vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to toxic or adverse effects, while lower doses may have minimal impact on cellular function Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity
Metabolic Pathways
3-(4-Aminophenyl)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized through pathways involving oxidation and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . Understanding the metabolic pathways of 3-(4-Aminophenyl)propanoic acid is essential for predicting its pharmacokinetics and potential therapeutic effects.
Transport and Distribution
The transport and distribution of 3-(4-Aminophenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy . The compound’s distribution can be influenced by factors such as tissue permeability, binding affinity, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of 3-(4-Aminophenyl)propanoic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of 3-(4-Aminophenyl)propanoic acid is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
合成路线和反应条件
4-氨基氢化肉桂酸可以通过4-氨基肉桂酸的氢化反应合成。该过程涉及将4-氨基肉桂酸中的α,β-不饱和羧酸基团还原为相应的丙酸衍生物。 该反应通常在有氧或无氧条件下,使用微生物催化剂(如来自梭状芽胞杆菌的2-烯酸还原酶)进行,最佳pH值为7.0 .
工业生产方法
在工业生产中,4-氨基氢化肉桂酸可以通过使用生物质来源的4-氨基肉桂酸来生产。重组细菌被用来生产4-氨基肉桂酸,然后将其氢化得到4-氨基氢化肉桂酸。 这种方法的优点是利用可再生资源,并有助于建立碳中和社会 .
化学反应分析
反应类型
4-氨基氢化肉桂酸会发生各种化学反应,包括:
氧化: 氨基可以被氧化生成相应的硝基或亚硝基衍生物。
还原: 羧酸基团可以被还原生成醇衍生物。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾用于氧化)、还原剂(如氢化铝锂用于还原)和亲电试剂(如酰氯用于取代反应)。 这些反应通常在受控条件下进行,以确保生成所需的产物 .
主要生成物
这些反应生成的主要产物包括氧化反应生成的硝基或亚硝基衍生物、还原反应生成的醇衍生物以及亲核取代反应生成的各种取代衍生物 .
相似化合物的比较
4-Aminohydrocinnamic Acid can be compared with other similar compounds, such as:
4-Aminocinnamic Acid: This compound is the precursor to 4-Aminohydrocinnamic Acid and features an α,β-unsaturated carboxylic acid group.
Cinnamic Acid: This compound lacks the amino group and is used in the synthesis of various aromatic derivatives.
Coumaric Acid: This compound features a hydroxyl group instead of an amino group and is used in the synthesis of natural products and pharmaceuticals.
4-Aminohydrocinnamic Acid is unique due to its combination of an amino group and a propanoic acid moiety, which imparts distinct chemical reactivity and biological activity .
属性
IUPAC Name |
3-(4-aminophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOHKMNWMKZMND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178641 | |
| Record name | 3-(p-Aminophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2393-17-1 | |
| Record name | 3-(4-Aminophenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Aminophenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2393-17-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(p-Aminophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(p-aminophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-AMINOPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00J8IS9IQI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Aminohydrocinnamic acid can be electrochemically converted to an aryl diazonium salt, which then forms a stable layer with surface carboxylic acid groups on glassy carbon electrodes. These carboxylic acid groups serve as anchoring points for covalently attaching redox-active molecules, such as osmium complexes. This approach enables the creation of highly stable and reproducible redox-active surfaces. []
A: 4-Aminohydrocinnamic acid serves as a valuable monomer in the synthesis of semiaromatic polyamides through bulk polycondensation reactions. When reacted with various aliphatic dicarboxylic acids, it yields polymers with high inherent viscosity, indicating good chain length and desirable material properties. These semiaromatic polyamides exhibit remarkable thermal stability, even with the incorporation of flexible aliphatic units in their backbone. This thermal resilience makes them suitable for applications requiring resistance to high temperatures. [, ]
A: Yes, derivatives of 4-Aminohydrocinnamic acid, such as 2-amino-3-(4-aminophenyl)-propionic acid (AAP), can be utilized as ligands in the construction of MOFs. The inherent chirality of AAP can induce chirality within the resulting MOF structure. Researchers have successfully synthesized chiral coordination polymers using this approach, highlighting the potential of 4-Aminohydrocinnamic acid derivatives in developing novel materials for applications such as nonlinear optics. []
A: Yes, the structure of the amino acid significantly impacts the catalytic activity of (2) complexes for hydrogen production. The presence of protonated sites in the outer-coordination sphere, influenced by the amino acid side chain or backbone, plays a crucial role in enhancing catalytic activity. Furthermore, steric bulk from larger substituents on the amino acid does not hinder but instead appears to improve catalytic rates. These findings underline the importance of fine-tuning the outer-coordination sphere in designing efficient hydrogenase mimics. []
A: While limited information is available, preliminary research suggests that 4-Aminohydrocinnamic acid might interact with aromatic amino acid aminotransferases. [] Further investigations are needed to fully elucidate its role as a potential substrate or inhibitor of these enzymes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-Aminoethyl)thio]ethan-1-ol](/img/structure/B1265784.png)
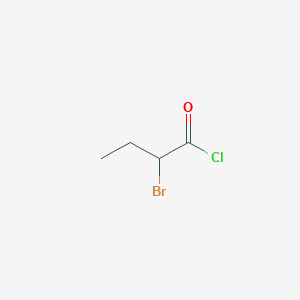

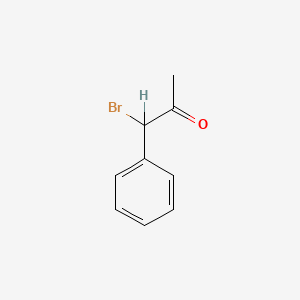
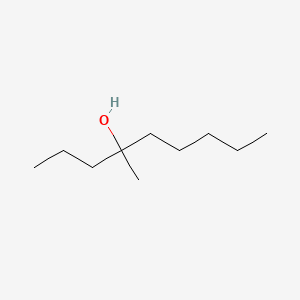

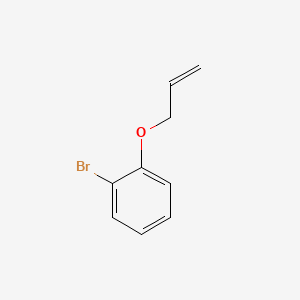
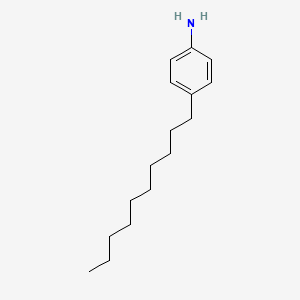

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-](/img/structure/B1265800.png)
